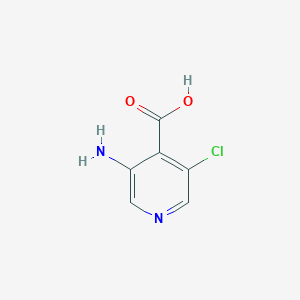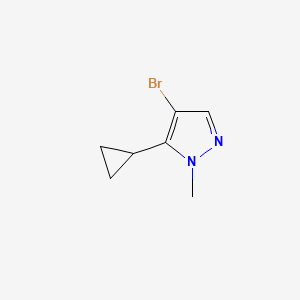![molecular formula C13H17Cl2NO B3046621 [1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol CAS No. 1261235-70-4](/img/structure/B3046621.png)
[1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol
Vue d'ensemble
Description
“[1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol” is a chemical compound with the IUPAC name 1-(3,4-dichlorobenzyl)piperidine . It has a molecular weight of 244.16 .
Molecular Structure Analysis
The InChI code for “[1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol” is 1S/C12H15Cl2N/c13-11-5-4-10(8-12(11)14)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 .
Physical And Chemical Properties Analysis
“[1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol” has a molecular weight of 244.16 . It is stored at a temperature of 2-8°C .
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of “[1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol”:
Antimicrobial Activity
[1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol: has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. This compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli , demonstrating significant inhibitory effects .
Antifungal Properties
In addition to its antibacterial capabilities, this compound has been explored for its antifungal properties. It can inhibit the growth of common fungal pathogens such as Candida albicans . The mechanism involves disrupting the fungal cell wall synthesis, making it a promising candidate for antifungal drug development .
Antiviral Applications
Research has indicated that [1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol may possess antiviral properties. It has been studied for its ability to inhibit the replication of certain viruses by interfering with viral entry into host cells or by inhibiting viral RNA synthesis. This makes it a potential candidate for developing treatments against viral infections .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory effects. It can modulate the immune response by inhibiting the production of pro-inflammatory cytokines. This property is particularly useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Potential
[1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol: has shown promise in neuroprotection. Studies suggest that it can protect neuronal cells from oxidative stress and apoptosis, which are common pathways in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This neuroprotective effect is attributed to its antioxidant properties and ability to modulate neuroinflammatory pathways .
Cancer Research
In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. It can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. This makes it a potential candidate for developing new anticancer therapies .
Antioxidant Activity
The antioxidant properties of [1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol have been studied extensively. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. This activity is crucial for developing treatments for diseases associated with oxidative stress .
Drug Delivery Systems
Lastly, this compound has been explored in the context of drug delivery systems. Its chemical structure allows it to be used as a carrier for delivering other therapeutic agents to specific targets in the body. This application is particularly useful in enhancing the efficacy and reducing the side effects of various drugs .
Safety and Hazards
The safety information for “[1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes: rinse cautiously with water for several minutes .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of (1-(3,4-Dichlorobenzyl)piperidin-2-yl)methanol.
Mode of Action
It’s known that benzylic halides, which are structurally similar, typically react via sn1 or sn2 pathways . This suggests that (1-(3,4-Dichlorobenzyl)piperidin-2-yl)methanol might interact with its targets through similar mechanisms.
Biochemical Pathways
Compounds with similar structures, such as 2,5-dichloro-1,4-benzenediol, have been shown to affect pathways like the wnt signaling pathway, cell adhesion molecules, actin cytoskeleton regulation, purine metabolism, aminoacyl-trna biosynthesis, and arginine and proline metabolism .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines . This suggests that (1-(3,4-Dichlorobenzyl)piperidin-2-yl)methanol might also have cytotoxic effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1-(3,4-Dichlorobenzyl)piperidin-2-yl)methanol. For instance, exposure to tris(1,3-dichloro-2-propyl) phosphate, a structurally similar compound, has been shown to affect growth and reproduction of Tetrahymena thermophila by targeting the ribosome . This suggests that environmental factors could similarly influence the action of (1-(3,4-Dichlorobenzyl)piperidin-2-yl)methanol.
Propriétés
IUPAC Name |
[1-[(3,4-dichlorophenyl)methyl]piperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c14-12-5-4-10(7-13(12)15)8-16-6-2-1-3-11(16)9-17/h4-5,7,11,17H,1-3,6,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAILLXPFQMCTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101212374 | |
| Record name | 2-Piperidinemethanol, 1-[(3,4-dichlorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101212374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol | |
CAS RN |
1261235-70-4 | |
| Record name | 2-Piperidinemethanol, 1-[(3,4-dichlorophenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261235-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Piperidinemethanol, 1-[(3,4-dichlorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101212374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-(Trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3046546.png)
![2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylic acid](/img/structure/B3046547.png)

![4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B3046551.png)

![N-{[4-(carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide](/img/structure/B3046556.png)
![4-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid](/img/structure/B3046557.png)

